molecular formula C17H26BNO3 B1458614 1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline CAS No. 1704069-52-2

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No. B1458614
M. Wt: 303.2 g/mol
InChI Key: BYZUBKTXHDVHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, or ME-TMDI, is a synthetic compound that has been studied extensively by the scientific community. It has been found to possess a variety of biochemical and physiological effects, and has been used in a variety of scientific research applications.

Scientific Research Applications

ME-TMDI has been used in a variety of scientific research applications, including the study of protein-protein interactions, the study of enzyme kinetics, and the study of drug-receptor interactions. It has also been used to synthesize a variety of biologically active compounds, such as peptides, nucleic acids, and small molecules.

Mechanism Of Action

ME-TMDI has been found to act as a reversible inhibitor of enzymes. It binds to the active site of the enzyme, blocking its ability to catalyze the reaction. This inhibition is reversible, meaning that the enzyme can be reactivated by removing ME-TMDI from the active site.

Biochemical And Physiological Effects

ME-TMDI has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as enzymes involved in the regulation of cell growth and differentiation. It has also been found to modulate the activity of certain receptors, including opioid receptors and serotonin receptors.

Advantages And Limitations For Lab Experiments

The advantages of using ME-TMDI in lab experiments include its low toxicity, its ease of synthesis, and its ability to be used as a reversible inhibitor of enzymes. The limitations of using ME-TMDI in lab experiments include its relatively short half-life and its tendency to bind to proteins, which can interfere with the results of experiments.

Future Directions

The potential future directions of ME-TMDI research include further exploration of its mechanism of action, its effects on drug metabolism, and its effects on cell growth and differentiation. Additionally, further research could be conducted on its potential therapeutic applications, such as its use as an anti-inflammatory agent or as an analgesic. Additionally, further research could be conducted on its potential use in drug delivery systems and its potential use as a diagnostic tool.

properties

IUPAC Name

1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-6-7-15-13(12-14)8-9-19(15)10-11-20-5/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZUBKTXHDVHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Reactant of Route 6
1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

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